molecular formula C21H18O2 B133982 2-(4-Methoxyphenyl)-1,2-diphenylethanone CAS No. 5543-97-5

2-(4-Methoxyphenyl)-1,2-diphenylethanone

Cat. No. B133982
Key on ui cas rn: 5543-97-5
M. Wt: 302.4 g/mol
InChI Key: OSTWOIBSEBPRSM-UHFFFAOYSA-N
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Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
477

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
COc1ccc(OC(=O)C(C)(C)C)cc1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
O=C(Cc1ccccc1)c2ccccc2
Step Three
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COc3ccc(C(C(=O)c1ccccc1)c2ccccc2)cc3
Measurements
Type Value Analysis
YIELD 76
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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